molecular formula C12H17N3O B11747242 [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11747242
M. Wt: 219.28 g/mol
InChI Key: WIYMUTIYNFCZRG-UHFFFAOYSA-N
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Description

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features both furan and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The furan ring is known for its reactivity and presence in various bioactive molecules, while the pyrazole ring is a common scaffold in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan derivatives . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production methods for such compounds often scale up the laboratory synthesis routes. This involves optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of both furan and pyrazole rings in a single molecule.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-(furan-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H17N3O/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12/h3-4,6,8,10,13H,2,5,7,9H2,1H3

InChI Key

WIYMUTIYNFCZRG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CO2

Origin of Product

United States

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